proto-oncogene mbcl-2 beta protein
Description
Historical Context and Discovery of Proto-Oncogenes and the BCL-2 Family
The journey to understanding the mbcl-2 beta protein begins with the broader discovery of proto-oncogenes and the pivotal BCL-2 family.
The concept of oncogenes, or cancer-causing genes, emerged from studies of tumor-causing retroviruses in the early 20th century. nih.govnih.gov A significant breakthrough came in the 1970s with the discovery that these viral oncogenes were actually altered versions of normal cellular genes, which were then termed "proto-oncogenes". nih.govwikipedia.orgyoutube.com These proto-oncogenes are essential for normal cellular functions like growth and division. healthline.com However, when mutated or overexpressed, they can become oncogenes and contribute to cancer development. healthline.comyoutube.com
The BCL2 gene was first identified due to its involvement in follicular lymphoma, a type of cancer. numberanalytics.comnumberanalytics.comcreativebiomart.net In many cases of this lymphoma, a chromosomal translocation, specifically t(14;18), places the BCL2 gene under the control of a highly active immunoglobulin heavy chain gene promoter. wikipedia.orgmedscape.com This leads to the overproduction of the Bcl-2 protein, which, as was later discovered, inhibits apoptosis. medscape.comnih.govnih.gov This ability to block cell death, thereby promoting cell survival and contributing to tumorigenesis, solidified BCL-2's classification as a proto-oncogene. nih.govatlasgeneticsoncology.org
The discovery of Bcl-2 opened the door to the identification of a whole family of related proteins, all of which share one or more of the four characteristic Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4). numberanalytics.comwikipedia.orgnih.gov This family is broadly divided into two main subfamilies with opposing functions:
Anti-apoptotic proteins: These proteins, like Bcl-2 itself, Bcl-xL, and Mcl-1, promote cell survival by inhibiting the process of apoptosis. numberanalytics.comnumberanalytics.comcreativebiomart.net They typically contain all four BH domains. atlasgeneticsoncology.org
Pro-apoptotic proteins: This group actively promotes cell death. It is further subdivided into:
Effector proteins: Such as Bax and Bak, which directly cause the permeabilization of the mitochondrial outer membrane, a key step in apoptosis. numberanalytics.comnumberanalytics.com These proteins share BH1-3 domains. atlasgeneticsoncology.org
BH3-only proteins: This diverse group, including Bid, Bim, and Puma, acts as sensors of cellular stress. numberanalytics.comnumberanalytics.com They contain only the BH3 domain, which allows them to interact with and regulate the other two groups. numberanalytics.com
The delicate balance between the levels and interactions of these anti- and pro-apoptotic proteins determines a cell's fate—whether it lives or undergoes programmed cell death. numberanalytics.comcreativebiomart.net
Genomic Locus and Transcriptional Products of the BCL2 Gene with Specific Reference to the mbcl-2 Beta Locus
The production of the mbcl-2 beta protein is a direct result of the specific genomic organization of the BCL2 gene and the process of alternative splicing.
The human BCL2 gene is located on chromosome 18 and is comprised of three exons. nih.govatlasgeneticsoncology.orgresearchgate.net The first exon is untranslated, while the subsequent exons contain the coding sequence for the Bcl-2 protein. atlasgeneticsoncology.orgresearchgate.net A notable feature of the BCL2 gene is the presence of a very large second intron. atlasgeneticsoncology.orgnih.gov The murine Bcl-2 gene (mbcl-2) has a similar structure with two exons separated by a large intron. nih.gov
Alternative splicing is a crucial mechanism that allows for the production of multiple protein variants from a single gene. nih.govnih.gov In the case of the BCL2 gene, alternative splicing gives rise to different isoforms of the Bcl-2 protein. wikipedia.orgnih.gov The primary and most well-studied isoform is Bcl-2 alpha (Bcl-2α), a 26kDa protein. ashpublications.org
The mbcl-2 beta (Bcl-2β) isoform is a smaller, 22kDa protein that results from a specific alternative splicing event. nih.govashpublications.org This splicing event leads to the exclusion of the third exon, which encodes the transmembrane domain of the Bcl-2α protein. nih.gov Consequently, the resulting mbcl-2 beta protein lacks this C-terminal hydrophobic region. ashpublications.org While initially described as a cytosolic and potentially non-functional protein due to this lack of a transmembrane domain, further research has indicated that Bcl-2β is indeed functional and plays a role in apoptosis regulation. ashpublications.org
Structural Organization of the Proto-Oncogene mbcl-2 Beta Protein
The structure of the mbcl-2 beta protein is key to its function. Like other members of the Bcl-2 family, its three-dimensional conformation and specific domains dictate its interactions with other proteins in the apoptotic pathway.
The core structure of Bcl-2 family proteins, including the beta isoform, consists of a bundle of alpha-helices. numberanalytics.comwikipedia.org A central hydrophobic alpha-helix is surrounded by amphipathic alpha-helices. wikipedia.org The key functional motifs are the Bcl-2 homology (BH) domains. The anti-apoptotic members typically possess all four BH domains (BH1, BH2, BH3, and BH4). atlasgeneticsoncology.org These domains are crucial for the protein-protein interactions that regulate apoptosis. numberanalytics.com The BH1, BH2, and BH3 domains form a hydrophobic cleft that is essential for binding to the BH3 domain of pro-apoptotic proteins. atlasgeneticsoncology.org
The mbcl-2 beta protein retains the BH domains present in the exons that are included in its final mRNA transcript. However, as previously mentioned, it is characterized by the absence of the C-terminal transmembrane domain found in the alpha isoform. ashpublications.orgnih.gov This structural difference has significant implications for its subcellular localization and its specific role in the complex network of apoptotic signaling.
Conserved BCL-2 Homology (BH) Domains and Their Significance (BH1, BH2, BH3, BH4)
Members of the Bcl-2 family are characterized by the presence of up to four conserved regions known as Bcl-2 Homology (BH) domains, which are critical for their function and interactions. wikipedia.orgnih.govnumberanalytics.com These domains, designated BH1, BH2, BH3, and BH4, are essential for mediating the protein-protein interactions that govern apoptosis. numberanalytics.comnih.gov
BH1 and BH2 Domains: These domains are highly conserved among both anti- and pro-apoptotic members of the Bcl-2 family. wikipedia.orgnih.gov Along with the BH3 domain, they form an elongated, hydrophobic cleft on the surface of anti-apoptotic proteins. wikipedia.orgnih.gov This groove serves as the binding site for the BH3 domains of pro-apoptotic proteins, a crucial interaction for the regulation of cell death. nih.gov Structural studies have identified functionally critical residues within the BH1 and BH2 domains, such as a specific glycine (B1666218) and arginine in BH1 and a tryptophan in BH2, that are structurally conserved and vital for heterodimerization. nih.gov
BH3 Domain: The BH3 domain is a defining feature of all pro-apoptotic Bcl-2 family members and is indispensable for their cell-killing activity. wikipedia.org It is also present in anti-apoptotic proteins like Bcl-2. wikipedia.org This domain functions as a "death domain," enabling pro-apoptotic proteins to bind to the hydrophobic groove of anti-apoptotic proteins, thereby neutralizing them. nih.govresearchgate.net Certain "BH3-only" proteins can also directly activate pro-apoptotic effector proteins like BAX and BAK. nih.govresearchgate.net
BH4 Domain: The BH4 domain is typically found at the N-terminus of anti-apoptotic proteins, including Bcl-2. wikipedia.org This domain is essential for their survival function and has been shown to be involved in non-apoptotic roles as well. nih.govnih.gov For instance, the BH4 domain of Bcl-2 interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum, inhibiting large-scale calcium release and thereby preventing the initiation of apoptosis. nih.govnih.gov It has also been proposed that the BH4 domain regulates the activity of the voltage-dependent anion channel (VDAC1) in the mitochondrial outer membrane. nih.gov
Comparative Structural Analysis with Other BCL-2 Family Members
The structure of Bcl-2 family proteins generally consists of a core of two central hydrophobic alpha-helices surrounded by several amphipathic alpha-helices. wikipedia.orgnih.gov However, significant structural differences exist between isoforms and various family members, which dictate their function.
Bcl-2 Beta vs. Bcl-2 Alpha: The primary structural difference between Bcl-2 beta and the canonical Bcl-2 alpha isoform lies at the C-terminus. researchgate.net The alpha isoform possesses a hydrophobic transmembrane domain at its C-terminus, which anchors it to the outer mitochondrial membrane and the endoplasmic reticulum. researchgate.netnih.gov Bcl-2 beta lacks this domain, resulting in its localization in the cytosol rather than being membrane-bound. researchgate.net This difference in localization is critical, as the anti-apoptotic activity of Bcl-2 alpha is dependent on its presence at the mitochondrial membrane, where it can inhibit pro-apoptotic effector proteins. wikipedia.orgresearchgate.net Consequently, the cytosolic Bcl-2 beta is considered functionally inactive in preventing apoptosis. researchgate.net
Bcl-2 Beta vs. Other Bcl-2 Family Members:
Pro-apoptotic effector proteins (e.g., BAX, BAK): These multi-domain proteins contain BH1, BH2, and BH3 domains. wikipedia.org In healthy cells, BAX is primarily cytosolic, but upon an apoptotic stimulus, it translocates to the mitochondria where it oligomerizes with BAK to form pores, leading to the release of cytochrome c. nih.govfrontiersin.org Structurally, BAX also has a hydrophobic groove, which is thought to be involved in its regulation. nih.gov
BH3-only proteins (e.g., BID, BAD, PUMA): This subgroup is defined by the presence of only the BH3 domain. numberanalytics.com They act as sensors of cellular stress and initiate apoptosis by either binding to and inhibiting anti-apoptotic proteins like Bcl-2 or by directly activating effector proteins like BAX and BAK. researchgate.netyoutube.com
Overview of Established Cellular Functions and Biological Significance
The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govwikipedia.org Their primary biological significance lies in the delicate balance they maintain between pro-survival and pro-death signals, which determines a cell's fate. numberanalytics.com
The functional role of Bcl-2 beta is largely defined by its structural differences from Bcl-2 alpha. Due to the absence of the C-terminal transmembrane domain, Bcl-2 beta is a cytosolic protein. researchgate.net The membrane association of Bcl-2 alpha is critical for its anti-apoptotic function, which involves sequestering pro-apoptotic proteins at the mitochondrial outer membrane. wikipedia.orgresearchgate.net As Bcl-2 beta cannot localize to the mitochondria, it is reported to be inactive in the inhibition of apoptosis. researchgate.net While the anti-apoptotic functions of Bcl-2 alpha and other family members in regulating mitochondrial integrity, calcium signaling, and autophagy are well-documented, the specific, independent functions of the Bcl-2 beta isoform remain less characterized. nih.govnih.govnih.gov Its existence as a naturally occurring splice variant suggests a potential regulatory role, possibly through competing for binding partners in the cytosol, although this is not yet fully elucidated.
Compound and Protein Name Reference Table
| Name | Class/Family | Function/Role |
| Proto-Oncogene Bcl-2 Beta Protein | Bcl-2 Family Isoform | Cytosolic protein, largely inactive in apoptosis regulation. researchgate.net |
| Bcl-2 Alpha Protein | Anti-apoptotic Bcl-2 Family | Inhibits apoptosis, localized to mitochondria. wikipedia.orgresearchgate.net |
| BAX | Pro-apoptotic Bcl-2 Family | Effector protein, forms pores in mitochondrial membrane. wikipedia.orgfrontiersin.org |
| BAK | Pro-apoptotic Bcl-2 Family | Effector protein, forms pores in mitochondrial membrane. wikipedia.orgfrontiersin.org |
| Bcl-xL | Anti-apoptotic Bcl-2 Family | Inhibits apoptosis. wikipedia.org |
| Mcl-1 | Anti-apoptotic Bcl-2 Family | Inhibits apoptosis. numberanalytics.com |
| BID | BH3-only Protein | Pro-apoptotic, activates BAX/BAK. nih.govnumberanalytics.com |
| BAD | BH3-only Protein | Pro-apoptotic, inhibits anti-apoptotic proteins. numberanalytics.comnih.gov |
| PUMA | BH3-only Protein | Pro-apoptotic, activates BAX/BAK or inhibits anti-apoptotic proteins. nih.govnih.gov |
| Cytochrome c | Mitochondrial Protein | Released into cytosol to initiate caspase activation. nih.gov |
| Inositol 1,4,5-trisphosphate receptor (IP3R) | Calcium Channel | Regulated by Bcl-2's BH4 domain. nih.govnih.gov |
| Voltage-dependent anion channel (VDAC1) | Mitochondrial Channel | Potentially regulated by Bcl-2's BH4 domain. nih.gov |
Properties
CAS No. |
114100-40-2 |
|---|---|
Molecular Formula |
C8H7N3O |
Synonyms |
proto-oncogene mbcl-2 beta protein |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Proto Oncogene Mbcl 2 Beta Protein
Gene Structure and Transcriptional Regulation of Proto-Oncogene mbcl-2 Beta
The human BCL2 gene is a large and complex genomic region, spanning approximately 250 kilobases and comprising three exons. oup.com The expression of the BCL2 gene is intricately controlled at the transcriptional level, primarily through the action of two distinct promoter regions, designated P1 and P2. nih.govnih.gov
Promoter Region Analysis and Transcriptional Start Sites
The BCL2 gene features two primary promoters that drive its transcription. The P1 promoter, located further upstream (5'), is situated between 1386 and 1423 base pairs from the translational start site. nih.govnih.gov It is characterized as a GC-rich, TATA-less promoter with multiple transcriptional start sites, identified at positions -1394, -1399, -1406, -1410, and -1432. nih.gov The P1 promoter is considered the major driver of BCL2 expression. nih.govnih.gov
The second promoter, P2, is located approximately 1.3 kilobases downstream of the P1 promoter. nih.govnih.gov In contrast to P1, the P2 promoter has more specialized functions, showing activity in specific tissues and cell types, such as in t(14;18) lymphoma cells and neuronal cells. nih.gov Between the P1 and P2 promoters, there exist multiple non-overlapping negative regulatory elements. nih.gov
| Promoter | Location Relative to Translational Start Site | Key Features | Primary Function |
|---|---|---|---|
| P1 | 1386-1423 bp upstream | GC-rich, TATA-less, multiple start sites | Major transcriptional promoter |
| P2 | ~1.3 kb downstream of P1 | Tissue and cell-type specific activity | Primary functions in specific tissues |
Identification of Transcriptional Factors and Cis-Regulatory Elements
The transcriptional regulation of the BCL2 gene is a complex process involving the interplay of various transcriptional factors and cis-regulatory elements within the promoter regions.
Several transcriptional factors have been identified to modulate BCL2 expression. The tumor suppressor protein p53 has been shown to negatively affect BCL2 expression. nih.gov The Myb family of transcription factors, on the other hand, act as positive regulators of the P2 promoter. nih.gov Specifically, B-Myb has been shown to be involved in the activation of the bcl-2 gene. nih.gov The cAMP response element-binding protein (CREB) is another key transcriptional factor that can up-regulate BCL2, and its action is mediated through the cAMP response element (CRE), a major positive cis-regulator for the P1 promoter's activity. nih.gov The special AT-rich sequence binding protein 1 (SATB1) has also been identified as a regulator of BCL2 transcription through long-range chromosomal interactions. nih.gov
In addition to these, other factors such as nuclear factor-κB (NF-κB) and the Wilms' tumor 1 (WT1) protein have been implicated in BCL2 regulation. NF-κB can activate BCL2 through the CRE and Sp1-binding sites at the P1 promoter, while WT1-binding sites in the P1 promoter act as negative regulators in certain cell types. nih.gov
| Factor/Element | Type | Promoter Region | Function |
|---|---|---|---|
| p53 | Transcriptional Factor | - | Negative regulation |
| Myb family (e.g., B-Myb) | Transcriptional Factor | P2 | Positive regulation |
| CREB | Transcriptional Factor | P1 | Positive regulation |
| SATB1 | Transcriptional Factor | P1 and 3'-UTR | Long-range regulation |
| NF-κB | Transcriptional Factor | P1 | Activation |
| WT1 | Transcriptional Factor | P1 | Negative regulation |
| CRE | Cis-Regulatory Element | P1 | Positive regulation |
Alternative Splicing and Isoform Diversity of BCL2 Transcripts Relevant to mbcl-2 Beta
Alternative splicing is a key mechanism that contributes to the diversity of proteins encoded by a single gene, and the BCL2 gene is no exception. This process allows for the generation of different mRNA transcripts and, consequently, various protein isoforms with distinct functions. nih.gov
Mechanisms and Regulation of Alternative Splicing
The BCL2 gene is comprised of three exons, and alternative splicing of the BCL2 pre-mRNA leads to the production of at least two protein isoforms: BCL2 alpha (Bcl-2α) and BCL2 beta (Bcl-2β). nih.gov The generation of the Bcl-2β isoform involves the exclusion of exon 3 during the splicing process. nih.gov This results in a protein that lacks the transmembrane domain encoded by this exon. nih.gov
The regulation of this alternative splicing event is a complex process influenced by various cellular signals and splicing factors. Cellular stress, such as DNA damage and protein synthesis stalling, can induce shifts in the splicing pattern of BCL2 family members like BCL-X. nih.gov While the specific factors that exclusively regulate the splicing of BCL2 to produce the beta isoform are not fully elucidated, the process is known to be controlled by a host of RNA-binding proteins (RBPs) and spliceosomal components. mdpi.com These regulatory proteins bind to specific cis-acting elements within the pre-mRNA, such as exonic and intronic splicing enhancers or silencers, to either promote or repress the inclusion of certain exons. mdpi.com
Functional Differences Among BCL2 Isoforms
The primary functional difference between the Bcl-2α and Bcl-2β isoforms stems from their structural divergence. Bcl-2α is an anti-apoptotic protein that contains a transmembrane domain encoded by exon 3, which anchors it to intracellular membranes. nih.gov In contrast, Bcl-2β lacks this transmembrane domain. nih.gov
The absence of the transmembrane domain in Bcl-2β means it is not anchored to membranes in the same way as Bcl-2α. nih.gov While Bcl-2α is known to inhibit apoptosis, the precise function of Bcl-2β is not as well-characterized. nih.gov However, it is understood that the transmembrane domain is crucial for the full anti-apoptotic activity of Bcl-2α. nih.gov Studies using a truncated version of Bcl-2α, which mimics Bcl-2β, have suggested that the lack of membrane localization may impair its ability to regulate apoptosis effectively. nih.gov Despite this, Bcl-2β retains the same BH domains as Bcl-2α, which are essential for protein-protein interactions within the BCL2 family. nih.gov
Translational Control Mechanisms for Proto-Oncogene mbcl-2 Beta Protein Synthesis
The regulation of gene expression does not end with transcription and splicing; the translation of mRNA into protein is another critical control point. The synthesis of BCL2 proteins, including the mbcl-2 beta isoform, is subject to post-transcriptional regulation that modulates the efficiency of their translation.
This level of control is often mediated by interactions between RNA-binding proteins (RBPs) and specific sequences within the mRNA molecule, particularly in the 3' untranslated region (3'-UTR). The 3'-UTR of BCL2 mRNA contains AU-rich elements (AREs), which are known to be involved in regulating mRNA stability and translation. aacrjournals.org
Several RBPs have been identified that bind to the BCL2 mRNA and influence its translation. The RBP HuR has been shown to bind to the 3'-UTR of BCL2 mRNA, leading to its stabilization and increased expression. mdpi.com Another RBP, nucleolin, also binds to the ARE in the BCL2 3'-UTR and stabilizes the mRNA. mdpi.com The zinc finger protein ZFP36L1, on the other hand, can promote the degradation of BCL2 mRNA by interacting with its ARE. nih.gov
Furthermore, microRNAs (miRNAs) have emerged as key regulators of BCL2 expression at the translational level. For instance, miR-383 has been shown to target the 3'-UTR of BCL2 mRNA and inhibit its translation into protein, without affecting the mRNA levels themselves. nih.gov This highlights a mechanism of translational repression that contributes to the fine-tuning of BCL2 protein levels in the cell. The interplay of these various RBPs and miRNAs on the BCL2 mRNA ultimately determines the rate of mbcl-2 beta protein synthesis.
Post-Translational Modifications (PTMs) and Their Functional Implications
The function and stability of the proto-oncogene Bcl-2 beta protein are intricately regulated by a variety of post-translational modifications (PTMs). nih.gov These modifications, which include phosphorylation, ubiquitination, and potentially other alterations, can dramatically influence the protein's anti-apoptotic activity, stability, and subcellular localization. researchgate.net The cellular context and the specific enzymes involved determine whether these modifications enhance or inhibit the protein's ability to suppress cell death. nih.gov
Phosphorylation Events and Regulatory Kinases
Phosphorylation is a key post-translational modification that modulates the function of Bcl-2. nih.gov This process is dynamic, involving a balance between protein kinases and phosphatases that allows for rapid regulation of Bcl-2's activity. nih.gov Phosphorylation can either promote or inhibit the anti-apoptotic function of Bcl-2, depending on the specific sites modified and the cellular stimuli. nih.govsemanticscholar.org
Multiple phosphorylation sites have been identified within the Bcl-2 protein, primarily located within the flexible loop domain (FLD). nih.govsemanticscholar.org Key sites include Threonine 56 (Thr56), Serine 70 (Ser70), Threonine 74 (Thr74), and Serine 87 (Ser87). semanticscholar.orgnih.gov Phosphorylation at Ser70, for instance, is often required for the full anti-apoptotic function of Bcl-2. nih.gov In contrast, multisite phosphorylation induced by certain anti-mitotic drugs may inhibit its protective function. nih.gov
Several protein kinases have been identified that directly phosphorylate Bcl-2. Jun N-terminal kinase (JNK), also known as stress-activated protein kinase, can phosphorylate Bcl-2, which has been observed to interfere with its binding to pro-apoptotic proteins like Bax. semanticscholar.org Mitogen-activated protein (MAP) kinases also play a critical role in maintaining Bcl-2 stability through phosphorylation. nih.gov During mitotic arrest, Cyclin-dependent kinase 1 (CDK1) has been implicated as a potential kinase for Bcl-2 phosphorylation, which may switch the cellular response towards apoptosis. researchgate.net
Table 1: Key Phosphorylation Sites on Bcl-2 Beta Protein and Associated Kinases
| Phosphorylation Site | Location | Regulatory Kinase(s) | Functional Implication |
|---|---|---|---|
| Threonine 56 (Thr56) | Flexible Loop Domain | MAP Kinase Pathway | May influence protein stability and anti-apoptotic function. semanticscholar.orgnih.gov |
| Serine 70 (Ser70) | Flexible Loop Domain | Protein Kinase C (PKC), JNK, CDK1 | Generally enhances anti-apoptotic function and binding to pro-apoptotic proteins. nih.govsemanticscholar.orgnih.gov |
| Threonine 74 (Thr74) | Flexible Loop Domain | MAP Kinase Pathway | Phosphorylation contributes to the maintenance of Bcl-2 stability. nih.gov |
| Serine 87 (Ser87) | Flexible Loop Domain | MAP Kinase Pathway | Dephosphorylation signals for ubiquitin-dependent degradation. nih.gov |
Ubiquitination and Proteasomal Degradation Pathways
The ubiquitin-proteasome system (UPS) is a primary pathway for the degradation of the Bcl-2 protein, serving as a critical mechanism for regulating its cellular levels and, consequently, the threshold for apoptosis. nih.govnih.gov The degradation of Bcl-2 via this pathway can unleash its inhibitory function over the apoptotic machinery, thereby amplifying the caspase cascade. nih.gov
Ubiquitination involves the covalent attachment of ubiquitin molecules to lysine (B10760008) residues within the target protein, marking it for degradation by the proteasome. nih.gov The process is initiated by specific stimuli; for example, tumor necrosis factor (TNF)-α can stimulate the ubiquitination and subsequent degradation of Bcl-2. nih.gov This degradation is a key signaling event in apoptosis induction in various cell types. nih.govnih.gov
The phosphorylation state of Bcl-2 is closely linked to its susceptibility to ubiquitination. Dephosphorylation, particularly at the MAP kinase site Ser87, appears to be a crucial signal that targets Bcl-2 for ubiquitin-dependent degradation. nih.gov Conversely, mimicking a state of continuous phosphorylation at key MAP kinase sites can protect the protein from degradation and confer resistance to apoptosis. nih.gov While the specific E3 ubiquitin ligases involved are still being fully elucidated, some studies suggest that proteins like XIAP (X-linked inhibitor of apoptosis protein) may act as an E3 ligase for Bcl-2 under certain conditions. mdpi.com
Other Post-Translational Modifications (e.g., Acetylation, Methylation, Myristoylation)
While phosphorylation and ubiquitination are well-documented PTMs of the Bcl-2 protein, other modifications such as acetylation and methylation are less characterized at the protein level. Epigenetic modifications, including histone acetylation and DNA methylation, are known to regulate the transcription of the BCL2 gene. researchgate.netyoutube.com For instance, enhanced histone H4K16 acetylation and diminished H4K20 trimethylation at the BCL2 gene locus are associated with active transcription. researchgate.net However, direct evidence for the acetylation or methylation of the Bcl-2 protein itself and the functional consequences of such modifications is not as established as for phosphorylation or ubiquitination. Myristoylation, a lipid modification that can influence protein localization and function, has not been widely reported as a major PTM for Bcl-2. Further research is required to fully understand the complete spectrum of PTMs that regulate Bcl-2 beta protein function.
Protein Domains and Motifs Crucial for Proto-Oncogene mbcl-2 Beta Function
The function of the Bcl-2 beta protein is dictated by its distinct three-dimensional structure, which contains several conserved domains and motifs essential for its anti-apoptotic activity and interactions with other proteins. wikipedia.org These include the Bcl-2 homology (BH) domains, a flexible loop domain, and a C-terminal transmembrane domain. nih.govresearchgate.net
The BH domains (BH1, BH2, BH3, and BH4) are hallmarks of the Bcl-2 family. nih.gov The BH1, BH2, and BH3 domains collectively form a hydrophobic surface groove. researchgate.net This groove is critical as it serves as the binding site for the BH3 domains of pro-apoptotic family members, such as Bax and Bak. researchgate.net By sequestering these pro-apoptotic proteins, Bcl-2 prevents them from permeabilizing the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and the initiation of apoptosis. researchgate.netfrontiersin.org The BH4 domain, located at the N-terminus, is also essential for the anti-apoptotic function of Bcl-2 and is involved in homodimerization. nih.govresearchgate.net
A flexible loop domain, situated between the BH4 and BH3 domains, is a regulatory region that lacks a defined structure. researchgate.net This loop is a major site for post-translational modifications, including the critical phosphorylation events at Ser70 and other residues that modulate Bcl-2's function. nih.gov
Finally, a hydrophobic transmembrane (TM) domain at the C-terminus acts as an anchor, tethering the protein to intracellular membranes, which is crucial for its proper subcellular localization and function. wikipedia.orgfrontiersin.org
Table 2: Key Protein Domains of Bcl-2 Beta Protein and Their Functions
| Domain/Motif | Location | Primary Function(s) |
|---|---|---|
| BH4 Domain | Residues 10-30 | Essential for anti-apoptotic activity; involved in homodimerization and binding to other proteins. nih.gov |
| Flexible Loop Domain | Residues 30-90 | Site of regulatory post-translational modifications, such as phosphorylation. nih.govresearchgate.net |
| BH3 Domain | Residues 93-107 | Part of the hydrophobic groove for binding pro-apoptotic proteins. nih.govresearchgate.net |
| BH1 Domain | Residues 136-155 | Forms part of the hydrophobic binding groove; essential for anti-apoptotic function. nih.gov |
| BH2 Domain | Residues 187-202 | Contributes to the formation of the hydrophobic binding groove. nih.gov |
| Transmembrane (TM) Domain | C-terminus | Anchors the protein to organelle membranes (mitochondria, ER, nuclear envelope). wikipedia.orgfrontiersin.org |
Subcellular Localization and Dynamic Trafficking of this compound
The anti-apoptotic efficacy of the Bcl-2 beta protein is critically dependent on its correct placement within the cell. frontiersin.org The protein is predominantly found associated with the cytosolic face of various intracellular membranes. nih.gov Its distribution is not static; rather, it is a dynamic process that can be altered by cellular stress and signaling events, which is crucial for determining cell fate. nih.gov
Localization to Organelle Membranes (Mitochondria, Endoplasmic Reticulum, Nuclear Envelope)
The primary sites of Bcl-2 localization are the outer mitochondrial membrane (OMM), the endoplasmic reticulum (ER), and the nuclear envelope. semanticscholar.orgnih.govnih.gov This strategic positioning allows Bcl-2 to regulate apoptosis at key control points.
Mitochondria: At the OMM, Bcl-2 exerts its canonical anti-apoptotic function. It directly binds to and neutralizes pro-apoptotic effector proteins like Bax and Bak, preventing them from forming pores in the membrane. frontiersin.org This action preserves mitochondrial integrity and blocks the release of apoptogenic factors like cytochrome c into the cytosol. researchgate.net
Endoplasmic Reticulum (ER): A significant pool of Bcl-2 resides at the ER membrane. frontiersin.orgnih.gov Here, it contributes to the regulation of calcium (Ca²⁺) homeostasis, a process that is tightly linked to apoptosis. frontiersin.org By modulating Ca²⁺ fluxes between the ER and mitochondria, ER-localized Bcl-2 can prevent the mitochondrial Ca²⁺ overload that can trigger cell death. frontiersin.orgnih.gov This localization allows Bcl-2 to antagonize both apoptotic and non-apoptotic cell death pathways originating from the ER. nih.gov
Nuclear Envelope: Bcl-2 is also found on the nuclear membrane. semanticscholar.orgnih.gov This localization places it in a position to influence nuclear events and communication between the nucleus and other organelles. While its role at the nuclear envelope is less defined than at the mitochondria or ER, it is considered part of its broader strategy to control cellular survival pathways. frontiersin.org
The dynamic trafficking and precise localization of Bcl-2 to these distinct organelle membranes are essential for its ability to integrate various survival and death signals and mount an appropriate cellular response. nih.gov
Mechanisms of Membrane Association and Insertion
The localization of Bcl-2 family proteins to specific intracellular membranes is critical for their function in regulating apoptosis. nih.gov The association and insertion of the proto-oncogene Bcl-2 beta protein into membranes is a highly regulated process, primarily dictated by a specialized domain at its C-terminus and dynamic conformational changes. This process occurs post-translationally, meaning it happens after the protein has been fully synthesized in the cytoplasm. nih.gov
The Role of the C-Terminal Tail-Anchor
The primary determinant for the membrane association of Bcl-2 is a carboxyl-terminal hydrophobic domain. nih.gov This sequence functions as a "tail-anchor" or transmembrane domain (TMD), which is both necessary and sufficient for targeting and inserting the protein into the lipid bilayer of organelles like the mitochondrial outer membrane (MOM) and the endoplasmic reticulum (ER). nih.govnih.govnih.govnih.gov This tail-anchor is typically composed of approximately 15 to 20 hydrophobic amino acids that form a single-pass α-helix. nih.gov
In vitro studies have demonstrated that Bcl-2 integrates asymmetrically into microsomal membranes without the need for an N-terminal signal sequence, which is a common feature of many other membrane proteins. nih.gov The essential nature of this C-terminal domain is highlighted by research showing that a mutant version of Bcl-2 lacking this hydrophobic tail completely loses its ability to associate with membranes. nih.gov This tight association with the lipid bilayer gives Bcl-2 the characteristics of an integral membrane protein. nih.gov
Table 1: Key Domains and Sequences in Bcl-2 Membrane Interaction
| Domain/Region | Description | Function in Membrane Association |
|---|---|---|
| C-Terminal Domain (TMD/Tail-Anchor) | A hydrophobic alpha-helical segment at the C-terminus. nih.govcore.ac.uk | Acts as the primary insertion sequence, anchoring the protein to the membrane post-translationally. nih.govnih.gov |
| Central Hydrophobic Helices (α5-α6) | Two hydrophobic alpha-helices that are typically part of the protein's globular core. researchgate.netbohrium.com | Can insert into the membrane upon apoptotic signaling, leading to a change in protein topology. researchgate.netbohrium.com |
| BH3 Domain | A conserved Bcl-2 Homology 3 domain. nih.gov | Binds to other Bcl-2 family members, such as BH3-only proteins, which can trigger conformational changes required for deeper membrane insertion. bohrium.com |
Topology and Conformational Changes During Apoptosis
Under normal physiological conditions in healthy cells, Bcl-2 adopts a "tail-anchored" topology. bohrium.com In this conformation, only the C-terminal hydrophobic tail is inserted into the membrane, while the larger, functional N-terminal portion of the protein, containing the BH domains, faces the cytoplasm. nih.govresearchgate.net
This topology is not static. Upon the induction of apoptosis, Bcl-2 undergoes a significant structural transformation. bohrium.comnih.gov This conformational change is often triggered by the binding of pro-apoptotic BH3-only proteins (like Bim or Bid) to a hydrophobic groove on the Bcl-2 protein. nih.govbohrium.com This interaction causes a rearrangement that leads to the insertion of other hydrophobic parts of the protein, specifically the central α5 and α6 helices, into the lipid bilayer. researchgate.netbohrium.com This converts Bcl-2 from a tail-anchored protein into a multi-spanning transmembrane protein. researchgate.net This topological shift is believed to be integral to its function in regulating the permeabilization of the mitochondrial outer membrane. bohrium.comnih.gov
Table 2: Research Findings on Bcl-2 Membrane Insertion Mechanisms
| Finding | Experimental Observation | Implication |
|---|---|---|
| Essential Role of C-Terminus | A Bcl-2 mutant lacking the C-terminal hydrophobic domain failed to associate with microsomal membranes in vitro. nih.gov | The C-terminal tail-anchor is indispensable for membrane localization and insertion. nih.gov |
| Post-Translational Insertion | In vitro synthesized Bcl-2 was shown to integrate into membranes after its synthesis was complete. nih.gov | Membrane insertion does not require co-translational translocation machinery. |
| Apoptosis-Induced Topological Shift | In healthy cells, cysteine 158 (in helix 5) is exposed to the cytoplasm, while cysteine 229 (in the tail-anchor) is protected by the membrane. bohrium.com After apoptosis induction, cysteine 158 also becomes protected, indicating its insertion into the membrane. bohrium.com | Apoptotic signals trigger a major conformational change where the core of the Bcl-2 protein engages with and inserts into the lipid bilayer. bohrium.com |
| BH3 Peptide-Induced Change | The addition of a peptide corresponding to the BH3 domain of the Bim protein to cell lysates triggered a similar conformational change in pre-existing, membrane-bound Bcl-2. bohrium.com | Direct interaction with pro-apoptotic BH3-only proteins is a key trigger for the topological shift of Bcl-2 at the membrane. bohrium.com |
The dynamic interplay between the C-terminal tail-anchor, the core helical domains, and interactions with other Bcl-2 family members at the membrane surface governs the ultimate function of Bcl-2. nih.govnih.gov The membrane is not merely a passive anchor but an active environment that facilitates the conformational changes essential for the protein's role in the life and death of a cell. nih.govnih.gov
Protein Protein and Macromolecular Interactions of Proto Oncogene Mbcl 2 Beta
Identification of Direct Binding Partners and Interaction Networks
The Bcl-2 protein acts as a central node in a vast interaction network, primarily involving other members of the Bcl-2 family. These interactions are crucial for its function in inhibiting apoptosis. mdpi.com Direct binding partners are broadly categorized into anti-apoptotic and pro-apoptotic proteins. Bcl-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). nih.gov
Key interactors include:
Pro-apoptotic "multidomain" proteins : Bax and Bak are the primary executioner proteins that Bcl-2 inhibits. By forming heterodimers with Bax and Bak, Bcl-2 prevents their oligomerization and subsequent pore formation in the mitochondrial membrane. mdpi.comnih.gov
Pro-apoptotic "BH3-only" proteins : This subgroup acts as sensors of cellular stress and damage. bohrium.com They can induce apoptosis either by directly activating Bax/Bak or by binding to and neutralizing anti-apoptotic proteins like Bcl-2, thereby releasing Bax/Bak. nih.gov Important BH3-only binding partners for Bcl-2 include Bad, Bid, Bim, Puma, and Noxa. wikipedia.orgnih.gov
Other Anti-apoptotic proteins : Bcl-2 can form homodimers with itself and heterodimers with other anti-apoptotic relatives like Bcl-xL and Mcl-1. nih.govpnas.org
Non-Bcl-2 family proteins : Bcl-2 also interacts with proteins outside its immediate family, which modulates its anti-apoptotic activity. These include RAF1, p53, and Beclin-1, linking Bcl-2 to other signaling pathways like cell proliferation and autophagy. mdpi.comnih.govnih.gov
These direct interactions form a complex and dynamic network that integrates various cellular signals to make life-or-death decisions. researchgate.net Bioinformatics platforms and databases like the Protein Interactions Network Analysis (PINA) platform and STRING have been used to map the extensive BCL2 interactome. mdpi.comresearchgate.netstring-db.org
Table 1: Direct Binding Partners of Bcl-2
| Interacting Protein | Family Subgroup | Primary Function of Interaction |
|---|---|---|
| Bax | Pro-apoptotic (multidomain) | Sequestration and inhibition of Bax's pore-forming activity. mdpi.comnih.gov |
| Bak | Pro-apoptotic (multidomain) | Inhibition of Bak's pro-apoptotic function. mdpi.comnih.gov |
| Bad | Pro-apoptotic (BH3-only) | Sequestration, preventing Bad from promoting apoptosis. wikipedia.orgfrontiersin.org |
| Bid | Pro-apoptotic (BH3-only) | Binding and neutralization of Bid's activity. wikipedia.org |
| Bim | Pro-apoptotic (BH3-only) | Sequestration, preventing Bim from activating Bax/Bak. nih.gov |
| Puma | Pro-apoptotic (BH3-only) | Neutralization of Puma's pro-apoptotic signals. nih.gov |
| Bcl-2 | Anti-apoptotic | Homodimerization, which is involved in its regulation. nih.govpnas.org |
| Bcl-xL | Anti-apoptotic | Heterodimerization, part of the anti-apoptotic protein network. nih.govpnas.org |
| Mcl-1 | Anti-apoptotic | Heterodimerization, contributing to cell survival. nih.govpnas.org |
| Beclin-1 | Autophagy Regulator | Inhibition of autophagy by sequestering Beclin-1. nih.gov |
| RAF1 | Kinase | Regulation of Bcl-2's anti-apoptotic activity. mdpi.comnih.gov |
| p53 | Tumor Suppressor | Interaction can suppress Bcl-2's anti-apoptotic function. mdpi.comnih.gov |
Functional Consequences of Heterodimerization and Oligomerization with Other Proteins
The formation of dimers and larger oligomers is the primary mechanism through which Bcl-2 exerts its function. These interactions have profound consequences for cell survival.
Heterodimerization with Pro-apoptotic Proteins : The most critical function of Bcl-2 is its ability to form heterodimers with pro-apoptotic proteins like Bax. mdpi.com This interaction physically sequesters Bax, preventing it from homo-oligomerizing and forming pores in the mitochondrial outer membrane. nih.govresearchgate.net This blockage prevents the release of cytochrome c and other pro-apoptotic factors, thereby halting the intrinsic apoptosis cascade. mdpi.com The interaction between Bcl-2 and "sensitizer" BH3-only proteins like Bad also serves to inhibit apoptosis; Bcl-2 binds these sensitizers, preventing them from displacing "activator" BH3-only proteins that would otherwise activate Bax and Bak. nih.gov
Homodimerization : Bcl-2 can form homodimers with itself. nih.govpnas.org Studies suggest that Bcl-2 homodimerization involves two distinct binding surfaces, an arrangement that may provide an effective mechanism for capturing activated Bax. nih.gov While the precise role of homodimerization is still under investigation, it appears to be a component of its regulatory mechanism. However, the formation of a Bax/Bcl-2 heterodimer is favored and inhibits Bcl-2 homodimerization. nih.gov
Oligomerization : While pro-apoptotic proteins like Bax are known to form large oligomers to create pores, Bcl-2 has also been observed to form smaller oligomers in membranes. nih.gov This oligomerization appears to be involved in its own ability to form small pores or channels, though the extent and physiological relevance of this activity are much smaller than those of Bax. nih.gov Some studies propose that in response to apoptotic signals, Bcl-2 undergoes a conformational change and binds to nascent Bax oligomers in a nonproductive manner, thereby halting the progression toward a fully formed, permeable pore. nih.gov
Table 2: Functional Outcomes of Bcl-2 Dimerization
| Dimerization Partners | Cellular Consequence | Mechanism |
|---|---|---|
| Bcl-2 + Bax/Bak | Inhibition of Apoptosis | Sequestration of Bax/Bak, preventing their oligomerization and pore formation in the mitochondrial membrane. nih.govnih.gov |
| Bcl-2 + Bad/Bim (BH3-only) | Inhibition of Apoptosis | Sequestration of BH3-only proteins, preventing them from activating Bax/Bak. nih.gov |
| Bcl-2 + Bcl-2 | Regulation of Anti-Apoptotic Activity | Formation of homodimers may influence the availability of Bcl-2 to bind pro-apoptotic partners. nih.gov |
| Bcl-2 + Bcl-xL/Mcl-1 | Enhanced Cell Survival | Contributes to the total pool of anti-apoptotic proteins available to neutralize death signals. nih.govpnas.org |
Interactions with Organelle-Specific Proteins (e.g., Mitochondrial, ER, Nuclear Proteins)
While Bcl-2 is a key regulator of mitochondrial apoptosis, it is not exclusively localized to the mitochondria. It is also found on the membrane of the endoplasmic reticulum (ER) and the nuclear envelope, where it interacts with organelle-specific proteins to modulate cell death and other cellular processes.
Mitochondrial Protein Interactions : At the outer mitochondrial membrane (MOM), Bcl-2 interacts with core components of the apoptotic machinery. A key interaction occurs with the TOM complex (Translocase of the Outer Mitochondrial Membrane). Specifically, Bcl-2 has been shown to interact with TOM20, a receptor of the TOM complex, which facilitates its active targeting to the mitochondria under apoptotic conditions. nih.gov Within the membrane, its primary role is to engage and inhibit Bax and Bak. researchgate.net It can also interact with the mitochondrial carrier protein Mtch2, which is involved in the recruitment of pro-apoptotic proteins like tBID and BAX to the mitochondria. researchgate.net
Endoplasmic Reticulum (ER) Protein Interactions : Bcl-2's localization at the ER membrane allows it to regulate apoptosis by controlling calcium (Ca²⁺) homeostasis. nih.gov It directly interacts with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a pump that maintains low cytosolic Ca²⁺ levels by sequestering it in the ER. This interaction can lead to the destabilization and inactivation of SERCA. nih.gov By modulating ER Ca²⁺ stores, Bcl-2 can prevent the Ca²⁺ overload in mitochondria that can trigger cell death. nih.gov Furthermore, at the ER, Bcl-2 interacts with the autophagy-regulating protein Beclin-1, inhibiting its function and thus suppressing autophagy. nih.gov
Nuclear Protein Interactions : While less characterized than its mitochondrial and ER roles, Bcl-2 has been found at the nuclear envelope. Its interactions in this compartment are still being elucidated, but they may contribute to the regulation of nuclear events during apoptosis.
Influence of Post-Translational Modifications on Interaction Dynamics
The binding affinity and specificity of Bcl-2 for its various partners are not static; they are dynamically regulated by post-translational modifications (PTMs), primarily phosphorylation. These modifications can fine-tune the apoptotic threshold in response to different cellular signals.
Phosphorylation of Bcl-2, often occurring within its unstructured N-terminal loop, can significantly alter its protein-protein interactions. For example, upon ER stress or amino-acid starvation, Bcl-2 becomes phosphorylated. This modification disrupts the interaction between Bcl-2 and Beclin-1, releasing Beclin-1 to initiate autophagy. nih.gov
Furthermore, phosphorylation can modulate Bcl-2's core anti-apoptotic function. Studies have shown that phosphorylated Bcl-2 (pBcl-2) can still sequester pro-apoptotic proteins like Bak, Bax, and Bim. nih.gov The presence of pBcl-2 can influence a cell's sensitivity to apoptosis-inducing drugs. In some contexts, phosphorylation mimics, such as the S70E mutant, have been shown to enhance the heterodimerization of Bcl-2 with Bax, leading to increased cell survival after challenges like ionizing radiation. nih.gov This suggests that phosphorylation can either enhance or inhibit Bcl-2's binding capabilities depending on the specific site of modification and the cellular context, adding a critical layer of regulatory complexity to its function.
Methodologies for Identifying Protein-Protein Interactions
A variety of biochemical and genetic techniques have been instrumental in mapping the intricate interaction network of Bcl-2. These methods allow for the discovery and validation of binding partners, providing insight into the molecular mechanisms of apoptosis regulation.
Co-immunoprecipitation is a widely used and powerful technique to identify and verify protein-protein interactions within cells. nih.gov This antibody-based method involves using an antibody specific to a "bait" protein (e.g., Bcl-2) to pull it out of a cell lysate. Any proteins that are stably bound to the bait protein will be pulled down as well, forming an immune complex. These co-precipitated proteins are then separated by SDS-PAGE and identified, typically by Western blotting or mass spectrometry. researchgate.net
Co-IP has been crucial in confirming the in vivo interactions between Bcl-2 and its various binding partners, including other Bcl-2 family members like Bax, Bak, and Bim, as well as non-family proteins like Beclin-1. nih.govfigshare.com It allows researchers to study these interactions under near-physiological conditions and to observe how these interactions change in response to cellular stimuli or drug treatments. nih.govbiorxiv.org
The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions on a large scale. singerinstruments.com The technique relies on the modular nature of transcription factors, which have a separate DNA-binding domain (BD) and a transcriptional activation domain (AD). addgene.org In a Y2H screen, the "bait" protein (e.g., Bcl-2) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., lacZ), which produces a detectable signal, indicating an interaction. nih.govaddgene.org
The Y2H system was one of the first methods used to explore the interactions among Bcl-2 family proteins. nih.gov It provided early evidence for Bcl-2 homodimerization and its heterodimerization with partners such as Bcl-xL, Mcl-1, and Bax, laying the groundwork for our current understanding of the Bcl-2 interaction network. nih.govpnas.org
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a powerful, fluorescence-based biophysical technique used to study molecular interactions in living cells and in vitro. nih.govnih.gov The mechanism is based on the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity, typically within 2 to 8 nanometers. nih.gov This distance-dependent energy transfer allows for the quantitative analysis of protein-protein interactions with high spatial and temporal resolution. nih.gov
In the context of the Bcl-2 family of proteins, FRET has been instrumental in elucidating the dynamics of their interactions, which are often transient and occur at specific subcellular locations like the mitochondrial outer membrane. nih.gov To study these interactions, proteins of interest are genetically tagged with fluorescent proteins that form a FRET pair, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. youtube.com When the two tagged proteins interact, bringing the donor and acceptor fluorophores into close proximity, excitation of the donor fluorophore leads to an energy transfer to the acceptor, resulting in the acceptor's emission of light. youtube.com This sensitized emission from the acceptor, or a corresponding decrease in the donor's fluorescence lifetime, is measured to quantify the interaction. youtube.comnih.gov
A significant challenge in studying Bcl-2 family protein interactions is that many of these events occur on or within the mitochondrial outer membrane, which can complicate structural studies and lead to artificial interactions when using detergents. nih.gov To overcome this, detergent-free, in vitro FRET techniques have been developed to analyze the binding between full-length, recombinant Bcl-2 family proteins on the membranes of purified mitochondria. nih.gov For example, such methods have been employed to study the binding of the pro-apoptotic protein BID to the anti-apoptotic protein BCL-XL on mitochondrial membranes. nih.gov
In live cells, Fluorescence Lifetime Imaging Microscopy (FLIM) combined with FRET (FLIM-FRET) provides a robust method to measure these interactions. nih.gov The fluorescence lifetime of the donor is a characteristic time the fluorophore spends in the excited state. When FRET occurs, the donor's fluorescence lifetime is shortened. This change is a reliable indicator of protein-protein interaction, as it is independent of fluorophore concentration. nih.gov This technique has been utilized to directly compare the efficacy of BH3 mimetic drugs in disrupting the interactions between various BCL-2 family members within living cells. nih.gov
Interactive Data Table: FRET Applications for Studying Bcl-2 Family Interactions
| FRET Application | Interacting Proteins Studied | Key Findings | Citation |
|---|---|---|---|
| Detergent-free in vitro FRET on mitochondrial membranes | cleaved BID (cBID) and BCL-XL | Enabled the study of binding between full-length Bcl-2 family proteins in a near-native membrane environment, avoiding artifacts from detergents. | nih.gov |
| Quantitative fast FLIM-FRET (qF³) in live cells | BCL-XL and various BH3 proteins | Allowed for the rapid and quantitative measurement of drug effects on protein-protein interactions, facilitating the comparison of BH3 mimetics. | nih.gov |
| FRET microscopy in live cells | General protein-protein interactions | Provides spatial and temporal information on molecular interactions below the resolution limit of light microscopy. | nih.gov |
Proteomics-Based Approaches (e.g., Mass Spectrometry, Interactome Analysis)
Proteomics-based approaches have become indispensable for the large-scale identification and characterization of protein-protein interactions (PPIs) of the Bcl-2 family. These methods provide a global view of the interaction networks, offering insights into the diverse cellular functions regulated by these proteins beyond apoptosis. nih.govnih.gov
A primary technique used to map the Bcl-2 interactome is affinity purification coupled with mass spectrometry (AP-MS). nih.gov In this approach, a Bcl-2 protein is expressed in cells (often with an affinity tag), and then it is purified from cell lysates along with its interacting partners. The entire protein complex is then subjected to mass spectrometry to identify all the constituent proteins.
One such study characterized the Bcl-2 interactome in human lung adenocarcinoma cells and identified 210 proteins that form a complex with Bcl-2. nih.gov A significant portion of these proteins were associated with mitochondrial functions. Among the novel interactors discovered was the SRA stem-loop interacting RNA-binding protein (SLIRP), a mitochondrial protein involved in regulating mitochondrial messenger RNA (mRNA) homeostasis. nih.gov Further validation confirmed that Bcl-2 binds to and stabilizes the SLIRP protein, and this interaction is mediated by the BH4 domain of Bcl-2. nih.gov
Interactome analysis using bioinformatics platforms like the Protein Interactions Network Analysis (PINA) has also been employed to generate comprehensive PPI networks for Bcl-2. mdpi.com These analyses have identified key interactors involved in cancer-related processes, including p53, RAF1, and MAPK1. mdpi.com Computational docking studies have further elucidated the specific residues involved in these interactions, highlighting conserved binding sites on Bcl-2 that are crucial for the stability and specificity of these complexes. mdpi.com
Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique used to study the conformational dynamics of Bcl-2 upon binding to its partners. acs.orguchicago.edu This method measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens, which provides information about solvent accessibility and protein structure. Studies using time-resolved HDX-MS have revealed that Bcl-2 and other anti-apoptotic proteins like Mcl-1 undergo distinct shifts in their conformational ensembles when they engage with different BH3-only proteins. acs.orguchicago.edu For instance, the interaction of Bcl-2 with the pro-apoptotic protein Bid results in changes in a specific region within the Bcl-2 binding groove (residues 137-150). acs.orguchicago.edu These findings help to explain the binding specificities among the structurally similar Bcl-2 family members. acs.orguchicago.edu
Interactive Data Table: Proteins Identified as Interactors of Bcl-2 through Proteomics
| Identified Interacting Protein | Function of Interactor | Method of Identification | Citation |
|---|---|---|---|
| SLIRP (SRA stem-loop interacting RNA-binding protein) | Mitochondrial protein involved in regulating mitochondrial mRNA stability. | Affinity purification-mass spectrometry in human lung adenocarcinoma cells. | nih.gov |
| p53 | Tumor suppressor protein involved in cell cycle arrest and apoptosis. | Protein Interactions Network Analysis (PINA) and docking studies. | mdpi.com |
| RAF1 | Proto-oncogene serine/threonine-protein kinase involved in the MAPK/ERK signal transduction cascade. | Protein Interactions Network Analysis (PINA) and docking studies. | mdpi.com |
| MAPK1 (ERK2) | Protein kinase involved in various cellular processes such as proliferation, differentiation, and cell cycle progression. | Protein Interactions Network Analysis (PINA) and docking studies. | mdpi.com |
| Bid | Pro-apoptotic BH3-only protein. | Hydrogen-deuterium exchange mass spectrometry. | acs.orguchicago.edu |
| Bad | Pro-apoptotic BH3-only protein. | Native electrospray ionization mass spectrometry. | biorxiv.org |
| Bim | Pro-apoptotic BH3-only protein. | Native electrospray ionization mass spectrometry. | biorxiv.org |
Note on the Bcl-2 Beta Isoform: The existing research predominantly focuses on the canonical Bcl-2 protein (often referred to as the alpha isoform). Specific high-throughput interaction studies focusing exclusively on the Bcl-2 beta isoform are limited in the reviewed literature. The Bcl-2 beta isoform lacks the C-terminal transmembrane domain present in the alpha isoform. researchgate.net While it shares the core BH domains responsible for many protein-protein interactions, the absence of the transmembrane domain may alter its subcellular localization and its interactions with membrane-associated proteins. Therefore, the interaction data presented here, derived from studies on the canonical Bcl-2 protein, should be interpreted with the consideration that the interactome of the Bcl-2 beta isoform may have distinct features.
Regulatory Networks and Signal Transduction Pathways Modulating Proto Oncogene Mbcl 2 Beta Activity
Upstream Signaling Pathways Activating or Inhibiting mbcl-2 Beta Expression/Activity
The expression and anti-apoptotic function of Bcl-2 are heavily influenced by a variety of upstream signaling cascades initiated by growth factors, cytokines, and other extracellular stimuli. These pathways can enhance cell survival by promoting the transcription of the BCL2 gene or by post-translationally modifying the Bcl-2 protein to augment its function.
Key signaling pathways implicated in the regulation of Bcl-2 include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Upon activation by growth factors such as EGF, FGF, and IGF1, these pathways can lead to the upregulation of Bcl-2. nih.gov The PI3K/AKT/mTOR pathway, in particular, is a critical regulator of cell survival and has been shown to modulate the activity of Bcl-2 family proteins. mdpi.com For instance, the ERK kinase, a component of the MAPK pathway, can inhibit the pro-apoptotic activity of the BH3-only protein Bim through phosphorylation, which leads to its degradation and consequently promotes cell survival by leaving Bcl-2 unopposed. mdpi.com
In the context of the immune system, signaling through the T-cell receptor (TCR) and cytokine receptors like the IL-2 receptor can upregulate the expression of Bcl-2 to support lymphocyte survival and differentiation. wikipedia.org Similarly, in the nervous system, pericytes secrete the protein Bcl-w, which enforces the expression of Vascular Endothelial Growth Factor (VEGF), a potent survival signal for endothelial cells that discourages apoptosis. wikipedia.org The Bcl-2 protein itself is also subject to direct regulation by phosphorylation. Growth factor-activated protein kinases can phosphorylate Bcl-2 on specific residues, such as Serine 70, which enhances its anti-apoptotic function. mdpi.com
| Signaling Molecule/Pathway | Effect on Bcl-2 Beta | Cellular Context |
| PI3K/AKT/mTOR Pathway | Upregulation/Activation | Multiple, including cancer cells nih.govmdpi.com |
| MAPK/ERK Pathway | Upregulation/Activation | Multiple, including cancer cells nih.govmdpi.com |
| Growth Factors (EGF, FGF, IGF1) | Upregulation | Multiple Myeloma nih.gov |
| VEGF | Upregulation (via Bcl-w) | Endothelial Cells wikipedia.org |
| T-Cell Receptor (TCR) Signaling | Upregulation | T-lymphocytes wikipedia.org |
| Cytokine Signaling (e.g., IL-2) | Upregulation | T-lymphocytes wikipedia.org |
| Protein Kinases | Phosphorylation (e.g., at Ser70) leading to activation | General mdpi.com |
Transcriptional Factors Regulating mbcl-2 Beta Gene Expression
The BCL2 gene is transcriptionally controlled by two primary promoters, P1 and P2, which are targeted by a diverse array of transcription factors. nih.govresearchgate.net These factors integrate signals from upstream pathways to either induce or repress BCL2 gene expression, thereby controlling the cellular level of the Bcl-2 protein.
One notable transcriptional regulator is the PR/SET domain family member, PRDM10 . Studies have demonstrated that overexpression of PRDM10 leads to an increase in Bcl-2 protein expression, while its depletion reduces Bcl-2 levels. nih.gov PRDM10 appears to exert this effect by binding to the P1 promoter of the BCL2 gene and enhancing its luciferase reporter activity. nih.govresearchgate.net
The tumor suppressor protein p53 has a complex relationship with Bcl-2. While some contexts suggest p53 can increase Bcl-2 expression, it is more broadly understood to regulate mitochondria-mediated apoptosis by controlling various Bcl-2 family members. mdpi.comnih.gov Bcl-2, in turn, can regulate the function of several major transcription factors, including NF-κB, AP1, CRE, and NFAT , by preventing their entry into the nucleus. nih.gov
In specific cellular contexts, such as bladder cancer, other transcription factors like Nuclear Respiratory Factor 1 (NRF1) have been implicated in pathways that indirectly affect Bcl-2 family regulation. mdpi.com The intricate control exerted by these transcription factors highlights the central role of Bcl-2 in cellular survival and its tight regulation under normal physiological conditions.
| Transcriptional Factor | Target Promoter/Mechanism | Effect on BCL2 Expression |
| PRDM10 | Binds to the P1 promoter | Upregulation nih.govresearchgate.net |
| p53 | Regulates Bcl-2 family expression | Complex regulation mdpi.comnih.gov |
| NF-κB | Function inhibited by Bcl-2 protein | Indirect regulation nih.gov |
| AP1 | Function inhibited by Bcl-2 protein | Indirect regulation nih.gov |
| CRE | Function inhibited by Bcl-2 protein | Indirect regulation nih.gov |
| NFAT | Function inhibited by Bcl-2 protein | Indirect regulation nih.gov |
MicroRNA-Mediated Regulation of Proto-Oncogene mbcl-2 Beta
Post-transcriptional regulation by microRNAs (miRNAs) represents a critical layer of control over Bcl-2 expression. aimspress.com MiRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. aimspress.comnih.gov Several miRNAs have been identified as direct regulators of Bcl-2.
MiR-181c , for example, is predicted to target the 3' UTR of Bcl-2. nih.gov In myocardial cells, the level of Bcl-2 protein is inversely correlated with the level of miR-181c, suggesting that this miRNA negatively regulates Bcl-2. nih.gov Similarly, miR-21 has been shown to target BCL2 mRNA in pancreatic beta cells. iu.eduiu.edu Overexpression of miR-21 leads to decreased Bcl-2 transcript and protein levels, resulting in increased apoptosis. This effect is mediated through both mRNA degradation and translational inhibition. iu.edu
In breast cancer, miR-34a acts as a tumor suppressor by post-translationally controlling Bcl-2. aimspress.com It binds to the BCL2 3' UTR, facilitating its degradation and thereby promoting apoptosis. aimspress.com Other miRNAs, such as miR-125b and miR-497 , also target Bcl-2, sometimes in conjunction with other Bcl-2 family members like Bcl-w and Mcl-1. nih.gov This regulation by multiple miRNAs allows for fine-tuned control of Bcl-2 levels in different tissues and in response to various physiological and pathological conditions.
| MicroRNA | Mechanism of Action | Effect on Bcl-2 Expression | Cellular Context |
| miR-181c | Binds to 3' UTR of BCL2 mRNA | Downregulation nih.gov | Myocardial cells |
| miR-21 | Binds to 3' UTR; causes mRNA degradation and translational inhibition | Downregulation iu.eduiu.edu | Pancreatic beta cells |
| miR-34a | Binds to 3' UTR of BCL2 mRNA, facilitating degradation | Downregulation aimspress.com | Breast cancer |
| miR-125b | Targets BCL2 and other family members (e.g., MCL-1) | Downregulation nih.gov | General |
| miR-497 | Targets BCL2 and BCL-W | Downregulation nih.gov | Neuro-2A cells |
Long Non-Coding RNA (lncRNA) Involvement in mbcl-2 Beta Regulation
In addition to miRNAs, long non-coding RNAs (lncRNAs) are emerging as important regulators of gene expression, including that of BCL2. LncRNAs are transcripts longer than 200 nucleotides with no protein-coding potential. researchgate.net They can influence gene expression through various mechanisms, such as acting as sponges for miRNAs, guiding chromatin-modifying complexes, or regulating mRNA stability.
One specific lncRNA, named Robnr (Regulator of Bcl2 non-coding RNA), has been identified as a critical regulator of Bcl2 induction in pro-T-cells. nih.gov Robnr is located downstream of the Bcl2 gene, and its expression is co-activated with Bcl2 during certain stages of T-cell differentiation. nih.gov Genetic deletion of the Robnr locus using CRISPR/Cas9 demonstrated a crucial role for this region in the induction of Bcl2, suggesting it acts as a cis-regulatory element. nih.gov Another lncRNA, RNA INXS , is transcribed from the opposite strand of the BCL-X gene and is involved in its splicing regulation, highlighting how non-coding RNAs can influence the balance of different Bcl-2 family isoforms. nih.gov The study of lncRNA involvement in Bcl-2 beta regulation is an active area of research, promising to reveal further layers of complexity in the control of this key survival protein. researchgate.net
| lncRNA | Mechanism of Action | Effect on Bcl-2 Expression |
| Robnr | Acts as a cis-regulatory element | Positive regulation/Induction nih.gov |
| RNA INXS | Regulates splicing of BCL-X (a related family member) | Indirectly influences the balance of Bcl-2 family isoforms nih.gov |
Feedback Loops and Cross-Regulation Mechanisms within Cellular Networks
The function of Bcl-2 is embedded within a broader network of cellular pathways, involving intricate feedback loops and cross-regulation with other proteins. A prominent example is the interplay between Bcl-2 and the autophagy machinery. Bcl-2 can inhibit autophagy by binding to Beclin-1 , a key protein in the formation of autophagosomes. mdpi.comnih.gov This interaction, which primarily occurs at the endoplasmic reticulum, sequesters Beclin-1 and prevents it from initiating the autophagic process. nih.gov
This interaction forms a regulatory switch. Under nutrient-rich conditions, Bcl-2 binds Beclin-1, suppressing autophagy. nih.gov Upon starvation or when BH3-only proteins displace Beclin-1 from Bcl-2, autophagy is induced. nih.govnih.gov This release of Beclin-1 can, in turn, create a positive feedback loop by sensitizing IP3 receptors, leading to calcium release that further stimulates autophagy. nih.gov
Furthermore, there is extensive cross-regulation among the Bcl-2 family members themselves. The balance between anti-apoptotic proteins (like Bcl-2), pro-apoptotic BH3-only proteins (like Bim, Bad, Noxa), and pro-apoptotic effector proteins (like Bax and Bak) determines the cell's susceptibility to apoptosis. nih.govnih.gov Bcl-2 functions by sequestering the BH3-only "activator" proteins or by directly inhibiting the "effector" proteins Bax and Bak. nih.govwikipedia.org The expression levels of these different family members are themselves regulated by many of the same upstream pathways, creating a highly responsive and tightly controlled system that integrates diverse cellular stress and survival signals. nih.gov For instance, p53 can negatively regulate the Bcl-2 protein, while Bcl-2α can prevent p53 from upregulating pro-apoptotic genes, indicating a direct feedback mechanism. nih.gov
Compound and Gene Name Reference Table
| Name | Type |
| AP1 | Transcription Factor |
| AKT | Protein Kinase |
| Bak | Protein (Pro-apoptotic) |
| Bax | Protein (Pro-apoptotic) |
| BCL2 | Gene |
| Bcl-2 | Protein (Anti-apoptotic) |
| Bcl-w | Protein (Anti-apoptotic) |
| Beclin-1 | Protein (Autophagy-related) |
| Bim | Protein (Pro-apoptotic, BH3-only) |
| CRE | Transcription Factor |
| EGF | Growth Factor |
| ERK | Protein Kinase |
| FGF | Growth Factor |
| IGF1 | Growth Factor |
| IL-2 | Cytokine |
| JNK1 | Protein Kinase |
| MAPK | Signaling Pathway |
| Mcl-1 | Protein (Anti-apoptotic) |
| miR-21 | microRNA |
| miR-34a | microRNA |
| miR-125b | microRNA |
| miR-181c | microRNA |
| miR-497 | microRNA |
| mTOR | Protein Kinase |
| NFAT | Transcription Factor |
| NF-κB | Transcription Factor |
| NRF1 | Transcription Factor |
| p53 | Tumor Suppressor Protein |
| PI3K | Protein Kinase |
| PRDM10 | Protein (Transcriptional Regulator) |
| RNA INXS | Long Non-coding RNA |
| Robnr | Long Non-coding RNA |
| VEGF | Growth Factor |
Detection and Quantification Techniques
Accurate detection and quantification of Bcl-2 beta protein and its corresponding mRNA are foundational to elucidating its physiological and pathological roles.
Western Blotting and Immunoprecipitation
Western blotting is a cornerstone technique for identifying and semi-quantifying the Bcl-2 beta protein in cell lysates or tissue extracts. researchgate.netamerican.edu This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with specific antibodies. american.edu Researchers can use antibodies that specifically recognize the Bcl-2 beta isoform to distinguish it from the alpha isoform and other Bcl-2 family members. cellsignal.comassaygenie.com The intensity of the resulting band on the Western blot, often normalized to a loading control like β-actin, provides a relative measure of the protein's expression level. researchgate.netmdpi.com
Co-immunoprecipitation (Co-IP) extends this antibody-based detection to study protein-protein interactions. nih.govnih.govresearchgate.net In this method, an antibody targeting Bcl-2 beta is used to pull the protein out of a solution, bringing along any proteins it is bound to. researchgate.netbiorxiv.org These interacting partners can then be identified by Western blotting. researchgate.net Co-IP has been instrumental in mapping the Bcl-2 interactome, revealing how it forms heterodimers with pro-apoptotic proteins like Bax and Bak to regulate apoptosis. nih.govnih.govfrontiersin.org For instance, studies have used Co-IP to show that pro-apoptotic proteins can be displaced from anti-apoptotic proteins like Bcl-2 upon treatment with certain drugs. nih.gov
Table 1: Selected Findings Using Western Blotting and Immunoprecipitation for Bcl-2 Family Proteins
| Technique | Study Focus | Key Finding | Reference |
|---|---|---|---|
| Western Blot | Detection of Bcl-2 alpha | An antibody was developed to detect endogenous levels of total Bcl-2 alpha protein, which does not cross-react with Bcl-2 beta. | cellsignal.com |
| Western Blot | Bcl-2 beta expression | A polyclonal antibody was validated for detecting the Bcl-2 beta isoform in rat liver lysates via Western blot analysis. | assaygenie.com |
| Immunoprecipitation | Bcl-2 family interactions | Co-IP experiments demonstrated that Bax binds to Bcl-2, Bcl-XL, and Bcl-W, while Bak binds to Bcl-XL and Mcl-1. | nih.gov |
| Immunoprecipitation | Analysis of phosphorylated Bcl-2 (pBcl-2) complexes | Novel complexes such as pBcl-2/Bak, pBcl-2/Bim, and pBcl-2/Bax were identified for the first time in leukaemic cell lines using immunoprecipitation. | nih.gov |
Immunohistochemistry and Immunofluorescence for Subcellular Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the distribution and localization of the Bcl-2 beta protein within cells and tissues. researchgate.net IHC, which is often used on paraffin-embedded tissue sections, has revealed that Bcl-2 protein is localized to the outer mitochondrial membrane, the endoplasmic reticulum, and the nuclear envelope. scispace.comjcdr.netallinahealth.org This multisite distribution suggests its involvement in regulating apoptosis through various cellular compartments. scispace.com
In normal lymphoid tissue, IHC shows that Bcl-2 is expressed in the mantle zone B-cells but is absent in reactive germinal centers, a pattern that is famously altered in follicular lymphomas due to the t(14;18) translocation. allinahealth.orgmayocliniclabs.comnordiqc.org The staining pattern is typically granular in the cytoplasm with accentuation around the nuclear membrane. jcdr.net Immunofluorescence offers higher resolution and the ability to co-localize Bcl-2 beta with other proteins using different colored fluorescent dyes. This technique confirms the protein's presence in specific organelles and is used to observe changes in its localization during apoptosis. thermofisher.com
Table 2: Subcellular Localization of Bcl-2 Protein Identified by Immunohistochemistry
| Subcellular Location | Method of Confirmation | Significance | Reference |
|---|---|---|---|
| Outer Mitochondrial Membrane | Immunoelectron Microscopy, Biochemical Fractionation | Key site for regulating cytochrome c release and the intrinsic apoptosis pathway. | scispace.comallinahealth.org |
| Nuclear Envelope (Outer Membrane) | Immunoelectron Microscopy, Confocal Microscopy | Suggests a role in regulating nuclear events or calcium homeostasis. | scispace.comjcdr.net |
| Endoplasmic Reticulum (ER) | Immunoelectron Microscopy, Biochemical Fractionation | Implicates Bcl-2 in ER stress-mediated apoptosis and calcium signaling. | scispace.comjcdr.net |
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method used to measure the expression levels of the Bcl-2 beta mRNA. spandidos-publications.comresearchgate.netmdpi.com The technique involves reverse transcribing the cellular RNA into complementary DNA (cDNA) and then amplifying the specific Bcl-2 beta transcript using fluorescent probes. spandidos-publications.comdovepress.com The amount of fluorescence generated is proportional to the amount of amplified product, allowing for precise quantification of the initial mRNA levels.
A critical application of qRT-PCR in apoptosis research is the determination of the Bcl-2/Bax mRNA expression ratio. spandidos-publications.com The balance between the anti-apoptotic Bcl-2 and the pro-apoptotic Bax is a key determinant of a cell's susceptibility to apoptosis. dovepress.com A decrease in the Bcl-2/Bax ratio is often associated with the induction of apoptosis. spandidos-publications.com The results from qRT-PCR are typically normalized to the expression of one or more stable housekeeping genes to ensure accuracy. mdpi.comnih.gov
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a high-throughput technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.govresearchgate.net It is widely used to study apoptosis and the cell cycle, processes in which Bcl-2 beta is involved. nih.gov For apoptosis analysis, flow cytometry can measure several key events, including changes in mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) on the cell surface.
Furthermore, through intracellular staining, flow cytometry can quantify the levels of Bcl-2 family proteins within individual cells. nih.govspringernature.com This allows researchers to correlate the expression of Bcl-2 beta with specific stages of the cell cycle or the onset of apoptosis in response to a stimulus. The ability to analyze a large number of cells provides statistically robust data and can reveal heterogeneous responses within a cell population. nih.gov
Proteomics Approaches (e.g., Mass Spectrometry for PTMs, Interactome Analysis)
Modern proteomics, primarily driven by mass spectrometry (MS), provides a global and unbiased view of the Bcl-2 beta protein's context within the cell. nih.gov MS can be used to identify and quantify hundreds to thousands of proteins in a sample, enabling researchers to see how the entire proteome changes in response to Bcl-2 beta overexpression or knockdown. nih.govresearchgate.net This approach can uncover novel signaling pathways regulated by Bcl-2. nih.gov
MS is also the premier tool for identifying post-translational modifications (PTMs) on Bcl-2 beta, such as phosphorylation, which can significantly modulate its function and interactions. nih.gov Additionally, proteomics is used for interactome analysis, where techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify a broad range of binding partners for Bcl-2 beta in a single experiment, providing a comprehensive map of its interaction network. nih.govrsc.orgresearchgate.net
Functional Assays
Functional assays are designed to directly test the biological activity of the Bcl-2 beta protein. A primary functional assay for any Bcl-2 family member is its ability to modulate apoptosis. nih.gov This is often tested by overexpressing Bcl-2 beta in a cell line and then exposing the cells to an apoptotic stimulus, such as growth factor withdrawal or a chemotherapeutic drug. american.educancer.gov The level of cell death is then compared to control cells to determine if Bcl-2 beta has a pro-survival or pro-apoptotic effect.
Another key functional assay involves monitoring mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway that is regulated by Bcl-2 family proteins. nih.gov A common method is to measure the release of cytochrome c from isolated mitochondria into the cytoplasm in the presence of purified Bcl-2 beta and other pro-apoptotic proteins. Assays that measure the binding affinity between Bcl-2 beta and BH3-domain peptides from other family members (e.g., fluorescence polarization) can provide quantitative data on the specific interactions that regulate its function. nih.govnih.gov
Model Systems for Proto Oncogene Mbcl 2 Beta Protein Research
Mammalian Cell Line Models (e.g., MCF-7, NIH3T3, HEK293, HeLa, Specific Cell Lines with Inducible Systems)
Mammalian cell lines are foundational tools in Bcl-2 research, offering controlled environments to dissect molecular pathways.
MCF-7: This human breast adenocarcinoma cell line is frequently used to study apoptosis. Overexpression of Bcl-2 in MCF-7 cells has been shown to inhibit cell death induced by various stimuli. researchgate.net Interestingly, some studies have found that Bcl-2 overexpression can sensitize MCF-7 cells to certain compounds like genistein, suggesting a complex, context-dependent role for the protein. nih.gov Research has also demonstrated that in MCF-7 cells, the anti-apoptotic protein Bcl-xL is significantly more effective at preventing apoptosis than Bcl-2. researchgate.net
HEK293: Human Embryonic Kidney 293 (HEK293) cells are a robust platform for producing recombinant proteins, including Bcl-2, for structural and functional studies. raybiotech.com Studies involving the overexpression of Bcl-2 in HEK293 cells have shown it improves resistance to apoptosis, although in the context of viral vector production, this can paradoxically reduce the total yield of adenovirus. nih.gov Furthermore, creating HEK293 cell lines with pro-apoptotic genes like Bax and Bak knocked out results in a host that is highly resistant to apoptosis and shear stress, making it ideal for large-scale protein expression. nih.gov
HeLa: In HeLa cells, research has highlighted the critical role of another anti-apoptotic protein, Mcl-1, for survival, indicating that not all cancer cells are solely dependent on Bcl-2. nih.gov Studies in HeLa cells have also revealed a non-apoptotic function of Bcl-2: its ability to alter the subcellular compartmentalization of the antioxidant glutathione (B108866) (GSH). Overexpression of Bcl-2 leads to a redistribution of GSH into the nucleus, which may contribute to its anti-apoptotic effects by altering the nuclear redox state. nih.gov
Inducible Systems: To study the direct effects of Bcl-2 expression over time, researchers use inducible systems. For instance, cell lines have been developed where Bcl-2 expression is controlled by a tetracycline-responsive promoter (Tet-On/Tet-Off systems). nih.govnih.gov In one such system using human astrocytes, the induction of Bcl-2 expression was shown to be tightly regulated by the concentration of doxycycline (B596269) and could protect the cells from chemically induced damage. nih.gov This model allows for precise temporal control, separating the effects of Bcl-2 expression from other cellular changes that might occur in stable, constitutively-expressing cell lines.
Primary Cell Culture Systems
Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines. Studies using primary lymphocytes from Bcl-2 knockout mice have been instrumental in demonstrating the protein's crucial role in the survival of mature B and T cells. nih.gov These primary cells undergo rapid apoptosis when cultured ex vivo, a fate that can be rescued by reintroducing the Bcl-2 gene. This system has been vital for confirming that Bcl-2 is a key regulator of lymphocyte homeostasis. nih.gov
Genetically Engineered Animal Models (e.g., Knockout Mice, Transgenic Mice)
Genetically engineered mouse models have been indispensable for understanding the physiological and pathological roles of Bcl-2 in vivo.
Knockout Mice: Mice lacking the Bcl-2 gene (Bcl-2-/-) are born but exhibit several severe postnatal defects. nih.govnih.gov They suffer from growth retardation, premature graying due to the loss of melanocytes, and die within weeks of birth from polycystic kidney disease. nih.govnih.gov A hallmark of these mice is the massive loss of mature lymphocytes due to accelerated apoptosis, leading to the involution of the spleen and lymph nodes. nih.gov These models provide definitive evidence that Bcl-2 is essential for the survival of specific cell lineages, including certain neurons and kidney epithelial cells, during development and homeostasis. nih.govresearchgate.net
Transgenic Mice: Conversely, transgenic mice that overexpress Bcl-2, particularly in the B-cell lineage (e.g., Eμ-Bcl-2 mice), have been pivotal in linking the protein to cancer. nih.govjax.org These mice exhibit an extended survival of B-lymphocytes, which leads to the development of B-cell lymphomas and autoimmune diseases. nih.gov These gain-of-function models were instrumental in demonstrating that inhibiting apoptosis is a key step in tumorigenesis, establishing Bcl-2 as the first proto-oncogene that functions by promoting cell survival rather than proliferation. nih.gov
Application of Animal Models for Investigating In Vivo Protein Function
The true power of animal models lies in their ability to reveal the function of a protein within the complex environment of a whole organism.
Immune System: Bcl-2 transgenic mice revealed that sustained B-cell survival perturbs the selection processes that normally eliminate low-affinity and self-reactive lymphocytes. nih.gov This leads to a prolonged immune response and the accumulation of memory B cells that would otherwise be deleted. nih.gov
Development and Homeostasis: Bcl-2 knockout mice unequivocally demonstrated the protein's non-redundant role in the development and maintenance of the lymphoid system, the peripheral nervous system, and the kidneys. nih.govnih.gov The postnatal loss of sympathetic and sensory neurons in these mice highlighted a critical requirement for Bcl-2 in neuronal survival. nih.gov
Predicting Therapeutic Effects: These animal models are also used to predict the effects and potential toxicities of drugs. The on-target side effects of BH3-mimetic drugs (which inhibit Bcl-2) in human clinical trials, such as effects on platelets and lymphocytes, were largely predicted by the phenotypes observed in the Bcl-2 knockout mice. nih.gov
Lower Organism Models (e.g., Drosophila, C. elegans, Yeast) for Conserved Pathway Studies
Simpler organisms with conserved genetic pathways offer powerful systems for fundamental discoveries in apoptosis.
Drosophila melanogaster (Fruit Fly): The fruit fly genome contains two Bcl-2 family homologs, Debcl (pro-apoptotic) and Buffy (pro-survival). nih.govnih.gov Studies using Drosophila have shown that these proteins are involved in stress-induced apoptosis, such as that caused by DNA damage. nih.gov However, unlike in mammals, deleting these genes does not disrupt the programmed cell death that is essential for normal development. This suggests that while the core machinery is present, its role has diverged, providing an added layer of regulation for stress responses rather than being a central component of developmental cell death in flies. nih.gov
Caenorhabditis elegans (Nematode): Research in C. elegans was fundamental to the discovery of the genetic control of apoptosis. The key Bcl-2 homolog in this nematode is CED-9 (Cell Death abnormal-9). nih.govnih.gov In healthy cells, CED-9 sequesters the pro-apoptotic protein CED-4, preventing it from activating the caspase CED-3. nih.gov Upon receiving a death signal, the BH3-only protein EGL-1 binds to CED-9, causing it to release CED-4, which then oligomerizes and activates the cell death cascade. nih.gov The discovery of this conserved CED-9/CED-4/CED-3 pathway provided the essential framework for understanding the intrinsic apoptotic pathway in mammals, where Bcl-2/Bcl-xL, Apaf-1, and Caspase-9 are the respective homologs. wikipedia.org
Saccharomyces cerevisiae (Yeast): Although yeast does not have its own Bcl-2 family homologs, it has proven to be an invaluable tool as a living test tube. microbialcell.comnih.gov Scientists can express mammalian Bcl-2 proteins in yeast to study their function in a simplified cellular environment, free from the complexity of the full mammalian apoptotic network. nih.gov Expressing the pro-apoptotic protein Bax in yeast is lethal, but this lethality can be completely inhibited by co-expressing an anti-apoptotic protein like Bcl-2 or Bcl-xL. nih.gov This system has been crucial for studying the direct interactions between Bcl-2 family members and their ability to regulate the mitochondrial membrane. microbialcell.com
Data Tables
Model Systems in Proto-Oncogene Bcl-2 Research
| Model System | Type | Key Application in Bcl-2 Research |
| MCF-7 | Mammalian Cell Line | Studying inhibition of apoptosis; investigating interactions with chemotherapeutic agents. researchgate.netnih.gov |
| HEK293 | Mammalian Cell Line | Recombinant protein production; studying resistance to apoptosis and viral infection. nih.govnih.gov |
| HeLa | Mammalian Cell Line | Investigating dependency on Bcl-2 family members; studying non-apoptotic functions like redox regulation. nih.govnih.gov |
| Inducible Cell Lines | Mammalian Cell Line | Precisely controlling Bcl-2 expression to study its direct and temporal effects on cell fate. nih.gov |
| Primary Lymphocytes | Primary Cell Culture | Demonstrating the essential role of Bcl-2 in immune cell survival and homeostasis. nih.gov |
| Knockout Mice | Animal Model | Defining the essential in vivo roles of Bcl-2 in kidney, immune, and nervous system development. nih.govnih.gov |
| Transgenic Mice | Animal Model | Establishing Bcl-2 as a proto-oncogene that drives cancer by inhibiting cell death. nih.govnih.gov |
| D. melanogaster | Lower Organism | Studying the role of Bcl-2 homologs in stress-induced apoptosis and evolutionary divergence. nih.govnih.gov |
| C. elegans | Lower Organism | Discovering the fundamental conserved genetic pathway of apoptosis (CED-9/EGL-1/CED-4). nih.govnih.gov |
| S. cerevisiae | Lower Organism | Acting as a simplified system to study direct protein-protein interactions and mitochondrial function. microbialcell.comnih.gov |
Emerging Concepts and Future Directions in Proto Oncogene Mbcl 2 Beta Research
Unanswered Questions and Knowledge Gaps Regarding mbcl-2 Beta Specificity
Despite recent progress, our understanding of mbcl-2 beta's precise physiological and pathological roles remains incomplete. A significant knowledge gap exists regarding the in vivo relevance and functional consequences of its specific interactions. researchgate.net Key unanswered questions that are driving current research efforts include:
The Bid Interaction: While in-vitro studies have shown that mbcl-2 beta, unlike its alpha counterpart, can bind to the pro-apoptotic protein Bid in the cytoplasm, the physiological and pathological contexts in which this interaction is critical are yet to be fully elucidated. ashpublications.org Understanding how mbcl-2 beta's sequestration of Bid modulates the crosstalk between the extrinsic and intrinsic apoptotic pathways is a primary area of investigation.
Tissue-Specific Expression and Function: The expression patterns of mbcl-2 beta across different tissues and in various disease states are not well-characterized. Determining the specific cellular contexts where mbcl-2 beta is the predominant or functionally more important isoform is crucial for understanding its biological significance.
Mechanism of Action: The precise mechanism by which mbcl-2 beta exerts its anti-apoptotic function, particularly how it influences mitochondrial outer membrane permeabilization (MOMP) without a transmembrane domain, remains an area of active debate. ashpublications.orgnih.gov It is hypothesized to function both in the cytosol and in a membrane-associated manner, but the dynamics of its localization and the factors governing it are not fully understood. ashpublications.org
Role in Chemoresistance: Overexpression of mbcl-2 beta has been shown to confer increased resistance to various cytotoxic drugs in vitro, an effect that appeared stronger than that of Bcl-2α. ashpublications.org The specific mechanisms underlying this enhanced chemoresistance and its relevance in clinical settings are critical questions that need to be addressed.
| Research Area | Specific Unanswered Question | Potential Significance |
|---|---|---|
| Protein-Protein Interactions | What is the in-vivo significance of the mbcl-2 beta-Bid interaction? ashpublications.org | Elucidating its role in linking extrinsic and intrinsic apoptotic pathways. |
| Expression and Localization | In which tissues and diseases is mbcl-2 beta preferentially expressed and functionally dominant? | Identifying specific physiological and pathological contexts for targeted therapies. |
| Mechanism of Action | How does cytosolic mbcl-2 beta inhibit apoptosis at the mitochondrial level? ashpublications.org | Revealing novel, non-canonical mechanisms of apoptosis regulation. |
| Clinical Relevance | What is the precise role of mbcl-2 beta in conferring resistance to chemotherapy? ashpublications.org | Developing strategies to overcome drug resistance in cancer. |
Novel Regulatory Mechanisms Under Investigation (e.g., Non-coding RNAs, Epigenetic Modifications)
The regulation of the Bcl-2 family of proteins is complex, occurring at transcriptional, post-transcriptional, and post-translational levels. While research specifically targeting the mbcl-2 beta isoform is still emerging, studies on the broader Bcl-2 family provide a framework for future investigations into the novel regulatory mechanisms governing mbcl-2 beta expression and function.
Non-coding RNAs (ncRNAs): There is a growing body of evidence demonstrating that ncRNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are critical regulators of Bcl-2 family members. nih.govresearchgate.net
miRNAs: These small ncRNAs typically bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified that target Bcl-2α, and it is highly probable that a distinct set of miRNAs also regulates the expression of the mbcl-2 beta isoform. Identifying these specific miRNAs is a key area for future research.
lncRNAs: lncRNAs can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and modulating chromatin structure. nih.gov For instance, the lncRNA INXS has been implicated as a critical mediator of apoptosis induced by the pro-apoptotic splice variant Bcl-xS. nih.gov Investigating whether specific lncRNAs govern the alternative splicing of the BCL2 pre-mRNA to favor the production of the alpha or beta isoform is a promising avenue of research.
Epigenetic Modifications: Epigenetic mechanisms, which alter gene expression without changing the DNA sequence, are known to play a significant role in regulating the BCL2 gene.
DNA Methylation: Hypermethylation of CpG islands in the promoter region of the BCL2 gene has been associated with changes in its expression and has been implicated in resistance to Bcl-2 inhibitors like venetoclax. nih.govnih.govresearchgate.net Future studies are needed to determine if epigenetic marks also influence the alternative splicing process that generates the mbcl-2 beta isoform.
Histone Modifications: Post-translational modifications of histones, such as acetylation and methylation, can influence chromatin accessibility and gene transcription. The interplay between histone-modifying enzymes and transcription factors fine-tunes the expression of Bcl-2 family members. Research is needed to uncover the specific histone code associated with the expression and splicing of mbcl-2 beta.
Refined Understanding of its Role in Cellular Homeostasis and Stress Responses
The Bcl-2 protein family is central to maintaining cellular homeostasis by acting as a rheostat that integrates various stress signals to determine cell fate. nih.govnih.gov The discovery of mbcl-2 beta's unique functions necessitates a refined understanding of its specific contributions to these processes.
Integration of Stress Signals: Bcl-2 family proteins are key regulators of cellular responses to stress, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govnih.gov They localize to the ER and mitochondria, where they regulate calcium signaling and mitochondrial bioenergetics. nih.gov Given its cytosolic localization but potential for membrane association, mbcl-2 beta may play a unique role in relaying stress signals from the cytoplasm to the mitochondria. Its interaction with Bid, a key protein in the death receptor pathway, positions mbcl-2 beta as a crucial integrator of both extrinsic and intrinsic stress signals. ashpublications.org
Metabolic Regulation: Beyond apoptosis, Bcl-2 proteins are involved in regulating cellular metabolism. wikipedia.org For example, Bcl-2α has been shown to control metabolic activity and insulin (B600854) secretion in pancreatic beta-cells. wikipedia.org Investigating whether mbcl-2 beta has a similar or distinct role in metabolic regulation is an important future direction. It may influence metabolic pathways by modulating the availability of key apoptotic and metabolic regulators in the cytoplasm.
Development of Advanced Research Tools and Methodologies (e.g., Improved Imaging, Proteomics)
Advancements in research tools and methodologies are critical for dissecting the specific functions of protein isoforms like mbcl-2 beta.
Advanced Imaging Techniques: Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) are powerful tools for studying protein-protein interactions in living cells in real-time. acs.orgnih.gov Using fluorescently tagged versions of mbcl-2 beta and its binding partners (e.g., Bid, Bax, Bad) would allow for the direct visualization and quantification of these interactions within specific subcellular compartments, providing crucial insights into their dynamics under various cellular conditions. Another powerful tool, Atomic Force Microscopy (AFM) , can reveal morphological changes in the Bcl-2 protein, offering insights into its conformation and interactions. researchgate.net
Proteomics Approaches: Mass spectrometry-based proteomics is indispensable for a comprehensive analysis of mbcl-2 beta. nih.gov These approaches can be used to:
Identify Post-Translational Modifications: Detect and map phosphorylation, ubiquitination, and other modifications on mbcl-2 beta that may regulate its activity and stability.
Characterize Interaction Networks: Employ techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) to identify the complete interactome of mbcl-2 beta in an unbiased manner. This could reveal novel binding partners and expand our understanding of its functional roles.
Quantify Isoform-Specific Expression: Develop targeted proteomics assays to specifically quantify the levels of mbcl-2 beta relative to Bcl-2α in different biological samples, which is crucial for understanding its regulation and significance in disease.
| Methodology | Application for mbcl-2 Beta Research | Expected Outcome |
|---|---|---|
| Fluorescence Lifetime Imaging Microscopy (FLIM) acs.orgnih.gov | Real-time visualization of mbcl-2 beta's interactions with binding partners (e.g., Bid, Bax) in live cells. | Spatiotemporal dynamics of complex formation and dissociation under various stimuli. |
| Mass Spectrometry-based Proteomics nih.gov | Identification of post-translational modifications and novel interacting proteins. | A comprehensive map of the mbcl-2 beta interactome and its regulatory modifications. |
| CRISPR/Cas9 Gene Editing | Generation of cell lines or animal models that exclusively express mbcl-2 beta or are deficient in it. | Unambiguous dissection of the specific functions of the beta isoform in isolation. |
Systems Biology Approaches to Map mbcl-2 Beta Networks and Integrate Multi-Omics Data
A systems biology approach is essential for understanding how mbcl-2 beta functions within the complex network of cellular signaling. This involves integrating data from multiple "omics" layers to build comprehensive models of its regulatory and functional networks. nih.govbiorxiv.org
Mapping Interaction Networks: By combining data from proteomics, genomics, and transcriptomics, it is possible to construct detailed protein-protein interaction (PPI) and gene regulatory networks centered around mbcl-2 beta. nih.gov This can help to identify key hubs and modules within the network that are influenced by mbcl-2 beta and may represent novel therapeutic targets.
Multi-Omics Data Integration: Integrating datasets from genomics (e.g., DNA sequencing to identify mutations), transcriptomics (e.g., RNA-seq to quantify isoform expression), proteomics (e.g., mass spectrometry to measure protein levels and modifications), and epigenomics (e.g., methylation arrays) can provide a holistic view of mbcl-2 beta's role in disease. nih.govresearchgate.netmdpi.comnih.govfrontiersin.org For example, in cancer, such an approach could correlate the expression of the mbcl-2 beta isoform with specific genetic mutations, epigenetic signatures, and clinical outcomes, thereby identifying its potential as a biomarker.
Predictive Modeling: The ultimate goal of a systems biology approach is to develop predictive mathematical models of the apoptotic signaling network. researchgate.net By incorporating quantitative data on the expression levels, binding affinities, and reaction rates of mbcl-2 beta and its interacting partners, these models can simulate the behavior of the system under different conditions and predict cellular responses to therapeutic interventions. This can aid in identifying the most effective strategies for targeting mbcl-2 beta in diseases like cancer.
Q & A
Basic Research Questions
Q. What experimental approaches are used to confirm the monomeric structure of Bcl-2 beta protein in cellular systems?
- Methodological Answer : To validate the monomeric state of Bcl-2, researchers employ immunoprecipitation (IP) coupled with Western blotting under both unstressed and apoptotic conditions. For example, α-Flag immunoprecipitates from lysates of cells expressing Flag-tagged Bcl-2 and native Bcl-2 are analyzed using species-specific antibodies (e.g., α-mBcl-2/10C4). Even under apoptotic stress (e.g., serum deprivation or MG132 treatment), co-precipitation of untagged Bcl-2 is absent, confirming the lack of homodimerization . Size-exclusion chromatography (FPLC Superose 12) further supports this, as recombinant Bcl-2 elutes as a single peak (~26 kDa), distinct from multimeric Bax .
Q. How can researchers distinguish Bcl-2 isoforms (e.g., beta vs. alpha) in functional assays?
- Methodological Answer : Isoform-specific antibodies targeting unique peptide sequences (e.g., residues 51–150 of the beta isoform) are critical. Polyclonal antibodies validated for cross-reactivity (e.g., human-specific) and application-specific optimization (e.g., ELISA at 1:5,000–10,000 dilution) ensure specificity. Flow cytometry (1 µg/test) or subcellular fractionation (nuclear/cytoplasmic/mitochondrial) can further resolve isoform localization and functional roles .
Q. What controls are essential for studying Bcl-2’s anti-apoptotic activity in vitro?
- Methodological Answer : Include (i) cells with endogenous Bcl-2 knockdown (siRNA/CRISPR), (ii) Bcl-2-overexpressing lines (e.g., R6-Bcl-2), and (iii) apoptotic triggers (e.g., 5-FU, serum withdrawal). Monitor mitochondrial membrane potential (ΔΨm) and nuclear fragmentation as apoptosis markers. Co-localization studies with Bax (e.g., immunofluorescence) validate functional interactions .
Advanced Research Questions
Q. How to reconcile conflicting data on Bcl-2 homodimerization in different experimental systems?
- Methodological Answer : Discrepancies may arise from detergent use (e.g., Triton X-100 vs. LDAO) or protein tags interfering with interactions. To address this:
- Compare detergent-free systems (e.g., immunofluorescence of Bcl-2∆TM mutants in cytoplasmic/nuclear compartments).
- Use untagged Bcl-2 variants and cross-linking agents (e.g., DSS) to stabilize transient interactions.
- Validate findings across species (e.g., human vs. mouse Bcl-2) to rule out species-specific artifacts .
Q. What mechanistic insights can be gained from studying Bcl-2’s regulatory DNA-binding proteins?
- Methodological Answer : Southwestern blotting of nuclear extracts with Bcl-2 promoter probes (e.g., PCR-amplified regulatory regions) identifies transcription factors like p53 (53 kDa) and a putative 100 kDa activator. Apoptotic stimuli (e.g., 5-FU) modulate their binding, suggesting competitive regulation. Mutagenesis of promoter motifs (e.g., p53 response elements) followed by luciferase assays quantifies transcriptional control .
Q. How to design mutational studies to map Bcl-2 domains critical for anti-apoptotic function?
- Methodological Answer : Generate truncation mutants (e.g., ∆BH1/BH2 or ∆TM domains) and test their ability to inhibit Bax-induced apoptosis. Use co-transfection assays in apoptosis-sensitive cells (e.g., R6 fibroblasts) and quantify survival via Annexin V/PI staining. Subcellular localization (e.g., mitochondrial recruitment by Bax) confirms functional rescue .
Q. What strategies resolve Bcl-2’s cross-talk with non-canonical pathways (e.g., metabolic or ncRNA-mediated regulation)?
- Methodological Answer : Integrate proteomics (e.g., LC-MS of EV cargo) to identify Bcl-2-associated ncRNAs or metabolic enzymes. CRISPR-based screens (e.g., sgRNA libraries targeting ncRNAs) followed by apoptotic challenge (e.g., chemotherapeutics) reveal modifiers. Cross-link RIP-seq (RNA immunoprecipitation) validates direct RNA interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
